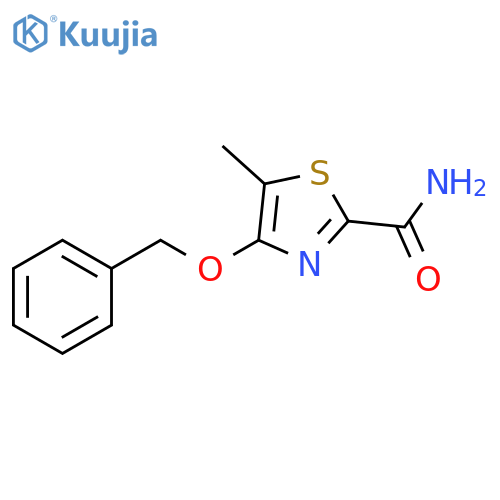

Cas no 2089277-61-0 (4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide)

2089277-61-0 structure

商品名:4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

CAS番号:2089277-61-0

MF:C12H12N2O2S

メガワット:248.300881385803

CID:4636612

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

-

- インチ: 1S/C12H12N2O2S/c1-8-11(14-12(17-8)10(13)15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)

- InChIKey: BWKMESJVMOLSDC-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(OCC2=CC=CC=C2)N=C1C(N)=O

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-367564-0.25g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95.0% | 0.25g |

$216.0 | 2025-02-19 | |

| Enamine | EN300-367564-0.05g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95.0% | 0.05g |

$101.0 | 2025-02-19 | |

| Enamine | EN300-367564-5.0g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95.0% | 5.0g |

$1530.0 | 2025-02-19 | |

| 1PlusChem | 1P01E99D-500mg |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 500mg |

$565.00 | 2023-12-19 | |

| 1PlusChem | 1P01E99D-1g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 1g |

$715.00 | 2023-12-19 | |

| A2B Chem LLC | AX44001-2.5g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 2.5g |

$1124.00 | 2024-04-20 | |

| Aaron | AR01E9HP-2.5g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 2.5g |

$1447.00 | 2025-02-10 | |

| Aaron | AR01E9HP-10g |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 10g |

$3145.00 | 2023-12-14 | |

| A2B Chem LLC | AX44001-250mg |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 250mg |

$263.00 | 2024-04-20 | |

| 1PlusChem | 1P01E99D-50mg |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide |

2089277-61-0 | 95% | 50mg |

$182.00 | 2023-12-19 |

4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2089277-61-0 (4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量